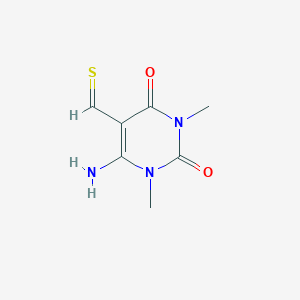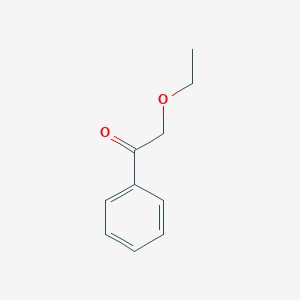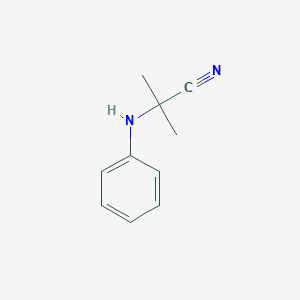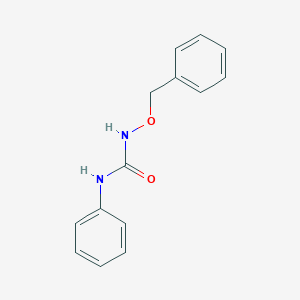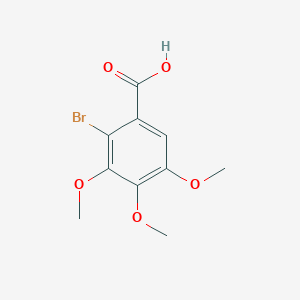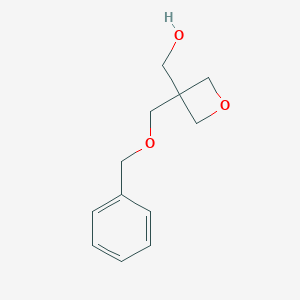
(3-(Benzyloxymethyl)oxetan-3-YL)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(Benzyloxymethyl)oxetan-3-YL)methanol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism Of Action
The mechanism of action of (3-(Benzyloxymethyl)oxetan-3-YL)methanol involves the hydrolysis of the benzyl ether group by enzymes present in the body. This hydrolysis releases the active drug, which can then exert its pharmacological effects.
Biochemical And Physiological Effects
Studies have shown that (3-(Benzyloxymethyl)oxetan-3-YL)methanol has low toxicity and is well tolerated in vivo. The compound has been shown to have good bioavailability and can be administered orally or intravenously. The pharmacological effects of the active drug released from the prodrug depend on the nature of the drug.
Advantages And Limitations For Lab Experiments
(3-(Benzyloxymethyl)oxetan-3-YL)methanol has several advantages for lab experiments. The compound is stable and can be stored for long periods without degradation. The synthesis method is simple and can be easily scaled up for large-scale production. However, the compound has some limitations, such as the need for enzymatic hydrolysis to release the active drug, which can be a limiting factor in some applications.
Future Directions
There are several future directions for the research on (3-(Benzyloxymethyl)oxetan-3-YL)methanol. One direction is to investigate the use of the compound in targeted drug delivery systems for cancer treatment. Another direction is to explore the potential of the compound in the development of prodrugs for the treatment of neurological disorders. Additionally, the synthesis method can be optimized to improve the yield and purity of the compound.
Conclusion:
In conclusion, (3-(Benzyloxymethyl)oxetan-3-YL)methanol is a promising compound with potential applications in drug delivery systems. The synthesis method is simple and yields high purity and high yield of the compound. The compound has low toxicity and good bioavailability, making it an ideal candidate for targeted drug delivery systems. Further research is needed to explore the potential of (3-(Benzyloxymethyl)oxetan-3-YL)methanol in various fields, including cancer treatment and neurological disorders.
Synthesis Methods
The synthesis of (3-(Benzyloxymethyl)oxetan-3-YL)methanol involves the reaction of 3-chloromethyl oxetane with benzyl alcohol in the presence of a base catalyst. The resulting product is then purified using column chromatography. This method has been optimized to yield high purity and high yield of the compound.
Scientific Research Applications
(3-(Benzyloxymethyl)oxetan-3-YL)methanol has been extensively studied for its potential applications in drug delivery systems. The compound can be used as a prodrug, which is a biologically inactive compound that can be converted into an active drug in the body. This property of (3-(Benzyloxymethyl)oxetan-3-YL)methanol makes it an ideal candidate for targeted drug delivery systems. The prodrug can be designed to release the active drug at the targeted site, reducing the side effects associated with traditional drug delivery systems.
properties
CAS RN |
142731-84-8 |
|---|---|
Product Name |
(3-(Benzyloxymethyl)oxetan-3-YL)methanol |
Molecular Formula |
C12H16O3 |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
[3-(phenylmethoxymethyl)oxetan-3-yl]methanol |
InChI |
InChI=1S/C12H16O3/c13-7-12(9-15-10-12)8-14-6-11-4-2-1-3-5-11/h1-5,13H,6-10H2 |
InChI Key |
PFAOCCHUFUFDJZ-UHFFFAOYSA-N |
SMILES |
C1C(CO1)(CO)COCC2=CC=CC=C2 |
Canonical SMILES |
C1C(CO1)(CO)COCC2=CC=CC=C2 |
synonyms |
(3-(BENZYLOXYMETHYL)OXETAN-3-YL)METHANOL |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



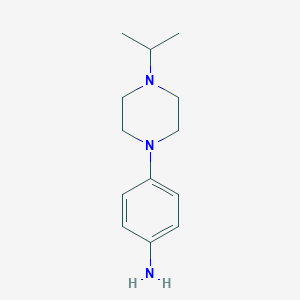
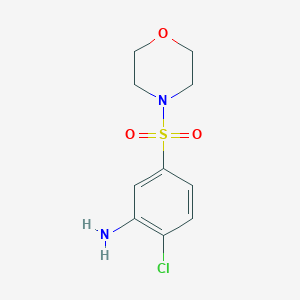
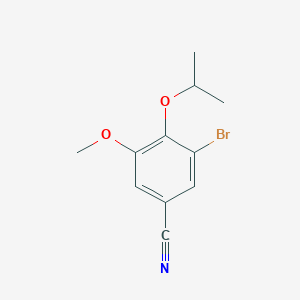
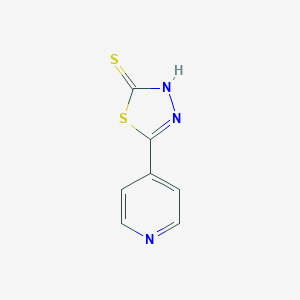
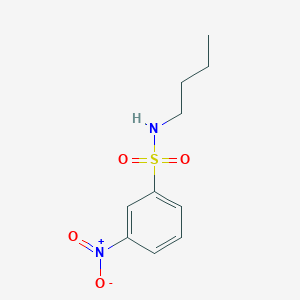
![2-[(4aR,6S,7R,8R,8aS)-6-ethylsulfanyl-8-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]isoindole-1,3-dione](/img/structure/B181814.png)
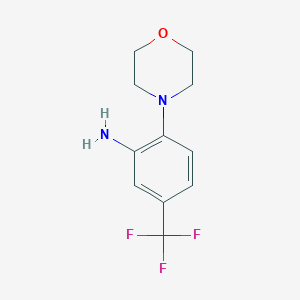
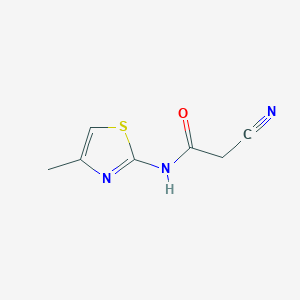
![{[2-Nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetic acid](/img/structure/B181819.png)
